5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-16-8-7-15(23-16)17(21)19-10-13(20)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,20H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVQHKTVIDLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(O3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with furan and phenyl moieties exhibit promising anticancer properties. The structure of 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide suggests potential interactions with biological targets involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of furan compounds showed significant cytotoxicity against various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which could be explored further with this compound .
Anti-inflammatory Properties
The hydroxyl group present in the compound may contribute to its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines.
- Research Findings : A recent investigation into furan-based compounds revealed their efficacy in reducing inflammation in models of rheumatoid arthritis. The study highlighted the importance of structural modifications, such as those found in this compound, for enhancing biological activity .
Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Data Table: Comparison of Furan-Based Compounds in Organic Electronics
| Compound | Application | Efficiency (%) | Reference |
|---|---|---|---|
| This compound | OLEDs | TBD | |
| 5-bromofuran derivatives | Organic photovoltaics | 15.6 | |
| Furan-based polymers | Conductive materials | TBD |
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.
Synthesis Methodology
- Starting Materials : Furan derivatives and substituted phenols.
- Reagents : Bromine, hydroxylamine derivatives, and coupling agents.
- Conditions : Typically requires refluxing under controlled temperatures to achieve desired yields.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally related brominated furan carboxamides, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
*XlogP values estimated using analogous data from .
†Predicted using ChemDraw.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s hydroxyethyl group reduces lipophilicity (predicted XlogP ~2.8) compared to purely aromatic substituents (e.g., 4-bromo: XlogP 4.1 ).
- Piperidinyl (XlogP 3.2) and morpholinyl (XlogP 2.5) groups further lower lipophilicity due to polar amine/ether functionalities .
Hydrogen Bonding Capacity: The hydroxyethyl group increases hydrogen bond donors (2 vs. Hydrazone-containing analogs (e.g., 13c) exhibit higher acceptor/donor counts, correlating with reported enzyme inhibition .
Biological Activity Trends :
- Halogenated derivatives (e.g., 4-bromo, 3-chloro) are common in antimicrobial or insecticidal agents ().
- Hydrazone-linked compounds () show promise as metalloproteinase inhibitors, suggesting the target compound’s bifuran scaffold could be optimized for similar applications.
Synthetic Flexibility :
- Propenyloxy () and morpholinyl () substituents highlight routes for further functionalization, such as click chemistry or ring-opening reactions.
Biological Activity
5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the existing research on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom , a furan ring , and a carboxamide group , which are critical for its biological activity. Its molecular formula is C16H16BrN3O3, and it has a molecular weight of 392.22 g/mol. The presence of the furan moiety is known to contribute to various pharmacological effects.
Research indicates that compounds containing furan rings can interact with biological targets through multiple mechanisms, including:
- Inhibition of cell proliferation : Certain derivatives have shown the ability to inhibit cancer cell growth by inducing apoptosis.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 15.0 | Induction of apoptosis | |
| A549 | 20.5 | Cell cycle arrest | |
| HepG2 | 12.3 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
Case Studies
- Study on MCF7 Cells : In a study conducted by Zhang et al., the compound was tested against MCF7 breast cancer cells, showing significant cytotoxicity with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathway activation.
- Inflammatory Response in Animal Models : A recent study assessed the anti-inflammatory effects in a mouse model of acute inflammation. Administration of the compound resulted in a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide?
A common approach involves coupling furan-2-carboxylic acid derivatives with substituted aminophenol intermediates. For example, analogous compounds (e.g., N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide) are synthesized via acylation using furan-2-carbonyl chloride and a brominated aminophenol in acetonitrile under reflux, with triethylamine as a base to promote amide bond formation . Key steps include:
Q. How is the structural conformation of this compound validated?
X-ray crystallography is critical for resolving intramolecular interactions. For example, similar furan-carboxamides exhibit planar central fragments (amide group + adjacent carbons) but deviations in dihedral angles between aromatic rings (e.g., 9.71° between phenyl and furan rings due to intramolecular H-bonding with nitro groups) . Key parameters:
Q. What solvents and conditions are suitable for solubility and stability testing?
- Polar aprotic solvents : Acetonitrile and DMF are effective for synthesis .
- Stability : Store at 0–6°C under inert atmosphere to prevent degradation of bromo and hydroxyethyl groups .
- pH sensitivity : The hydroxyethyl group may undergo oxidation; avoid strong oxidizing agents (e.g., KMnO₄) during handling .
Advanced Research Questions
Q. How can conflicting crystallography data on planarity in similar compounds guide structural analysis?
In some analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide), intramolecular H-bonding between the amide N-H and nitro O disrupts planarity, rotating the central fragment by ~7° relative to the furan ring . To resolve contradictions:
Q. What strategies improve yield in multi-step syntheses involving brominated intermediates?
- Protection of hydroxy groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during bromination .
- Catalytic optimization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-bromo bond formation .
- Workup modifications : Column chromatography with silica gel (hexane:EtOAc) enhances purity of intermediates .
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-withdrawing groups (e.g., Br) : Enhance binding to hydrophobic enzyme pockets (observed in antimicrobial studies of similar furan-carboxamides) .
- Hydroxyethyl spacer : Increases solubility, potentially improving bioavailability in vitro .
- Assay design : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) with controls like chloramphenicol or doxorubicin .
Q. How can spectroscopic data resolve isomeric impurities?
- ¹H NMR : Distinct splitting patterns for E/Z isomers (e.g., vinyl protons in 2-phenylvinylfuran derivatives show coupling constants >16 Hz for trans isomers) .
- 13C NMR : Carbonyl shifts differ by ~2–3 ppm between amide and ester impurities .
- LC-MS : Monitor [M+H]⁺ peaks for byproducts (e.g., over-oxidized furans or dehalogenated species) .
Methodological Considerations
8. Designing experiments to assess intramolecular interactions:
- Variable-temperature NMR : Detect dynamic H-bonding (e.g., broadening of amide N-H peaks at low temps) .
- Competitive crystallization : Co-crystallize with analogs lacking hydroxyethyl groups to compare packing motifs .
9. Addressing low yields in amide coupling reactions:
- Alternative coupling agents : Use HATU or EDCI instead of DCC for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 3 hours) while maintaining >90% yield .
10. Comparative analysis with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
